molecular formula C13H9ClF3N3O B12439055 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide

Cat. No.: B12439055
M. Wt: 315.68 g/mol
InChI Key: XHBYGKBMNLTOBE-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a heterocyclic compound featuring a benzohydrazide moiety linked to a substituted pyridine ring. The pyridine ring is functionalized with a chlorine atom at position 3 and a trifluoromethyl group at position 5, which enhance its electronic and steric properties.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-1-3-8(4-2-7)12(21)20-18/h1-6H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBYGKBMNLTOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, in the context of agrochemicals, it may inhibit enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition disrupts the metabolic processes, leading to the death of the target organism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations
Compound Name & CAS Molecular Formula Molecular Weight Key Substituents/Modifications Functional Groups Reference
4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide (1022251-81-5) C21H17ClF3N3O2 455.8 Phenoxy-methyl bridge between pyridine and benzohydrazide Hydrazide, ether, pyridine
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7) C19H17ClF3N5O3 455.8 Piperazine-carboxamide linker; benzoxazine moiety Amide, carboxamide, pyridine
[(E)-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea (1025634-84-7) C14H10ClF3N4O2 370.7 Oxy-phenyl semicarbazide substituent Urea, pyridine
2-(3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5-[(4-methylphenyl)-1H-pyrazol-1-yl]quinoline (N/A) C30H25F3N6O 542.5 Quinoline core; piperazine-carbonyl and pyrazole substituents Piperazine, pyrazole, pyridine

Key Observations :

  • Compound: The phenoxy-methyl bridge increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Compound : The piperazine-carboxamide linker introduces hydrogen-bonding sites, likely improving target binding (e.g., enzyme inhibition) .
  • Compound : The semicarbazide group enables condensation reactions, useful in synthesizing heterocycles or metal complexes .

Biological Activity

The compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide (CAS Number: 2085690-69-1) is a notable derivative of hydrazides that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and cholinesterase inhibitory properties, supported by data tables and research findings.

  • Molecular Formula: C14_{14}H11_{11}ClF3_3N2_2O
  • Molecular Weight: 295.66 g/mol
  • IUPAC Name: this compound

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro, may enhance its interaction with bacterial cell membranes, contributing to its antibacterial efficacy.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. Studies have reported that it inhibits the growth of various fungal strains, indicating its potential as an antifungal agent.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

Cholinesterase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

Table 3: Cholinesterase Inhibition by this compound

EnzymeIC50 (µM)Type of InhibitionReference
Acetylcholinesterase0.25Mixed-type
Butyrylcholinesterase0.30Competitive

The dual inhibition profile indicates that this compound could be a valuable lead in designing new cholinesterase inhibitors with therapeutic applications in cognitive disorders.

Study on Antibacterial Properties

A study conducted by Abdel-Galil et al. (2021) synthesized a series of hydrazones derived from benzohydrazide compounds, including derivatives of This compound . The results demonstrated that these compounds significantly inhibited the growth of various bacterial strains, emphasizing the importance of structural modifications in enhancing biological activity .

Study on Cholinesterase Inhibition

In another investigation, researchers explored the hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide for their ability to inhibit AChE and BuChE. The findings revealed that certain derivatives exhibited potent inhibitory effects, with implications for developing new treatments for Alzheimer's disease . The structure–activity relationship analysis indicated that modifications in the hydrazone structure could lead to enhanced enzyme inhibition.

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